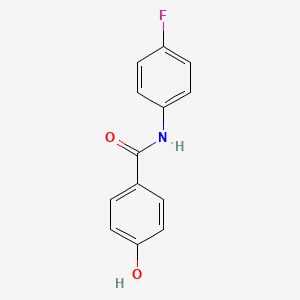
N-(4-fluorophenyl)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-4-hydroxybenzamide” is a chemical compound with the molecular formula C13H10FNO. It is composed of a benzene ring with a fluorine atom attached to the fourth carbon . The compound has a molecular weight of 215.223 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of flufenacet, a related compound, involves the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide .Physical And Chemical Properties Analysis
“N-(4-fluorophenyl)-4-hydroxybenzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 60.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Biosensing Applications
- Electrocatalytic Determination : A study by Karimi-Maleh et al. (2014) detailed a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was used for the simultaneous determination of glutathione and piroxicam, exhibiting potent electron mediating behavior and well-separated oxidation peaks. The modified electrode showed linear dependence on the concentrations of these analytes, indicating its potential for precise quantitative analysis in biosensing applications (Karimi-Maleh et al., 2014).
Neuroimaging Applications
- Serotonergic Neurotransmission Study : Plenevaux et al. (2000) discussed the use of [18F]p-MPPF, a 5-HT1A antagonist, in studying serotonergic neurotransmission with positron emission tomography (PET). This research included aspects like chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, providing valuable insights into the role of these compounds in neurological research (Plenevaux et al., 2000).
Corrosion Inhibition
- Corrosion Inhibition of Carbon Steel : Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, which showed significant inhibition of carbon steel corrosion in hydrochloric acid medium. This study demonstrated the effectiveness of these compounds in protecting metals against corrosion, thereby extending their potential applications in industrial settings (Fouda et al., 2020).
Additional Findings
Antitumor Activities : Shao-me (2014) synthesized amide derivatives, including N-(4-fluorophenyl)-4-phenoxybenzamide, and evaluated their antitumor effects on tumor cell lines in vitro. This study highlights the potential of these compounds in cancer research and therapy (Shao-me, 2014).
Biocide Agents and Corrosion Inhibition : Abousalem et al. (2019) explored the use of fluorophenyl‑2,2′‑bichalcophenes as ecofriendly corrosion inhibitors and biocide agents. This dual function could be beneficial from both economic and environmental perspectives (Abousalem et al., 2019).
Metal-chelating Properties and Antiviral Activity : Carcelli et al. (2017) studied the metal-chelating properties and antiviral activity of 2-hydroxyphenyl amides, including N-(4-fluorobenzyl)-2-hydroxybenzamide. The research found promising anti-influenza activities, highlighting potential applications in antiviral drug development (Carcelli et al., 2017).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, have been found to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in cellular processes like aging, inflammation, and stress resistance, among others .
Mode of Action
These interactions can lead to changes in the target protein’s function, potentially influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the function of the sirt1 enzyme
Pharmacokinetics
In silico predictions for similar compounds suggest that they have good pharmacokinetic properties and cause relatively low toxicity . These properties can impact the bioavailability of the compound, influencing its efficacy and safety profile .
Result of Action
Similar compounds have been found to cause changes in the structure of mycelia and cell membrane, increase both the intracellular reactive oxygen species level and mitochondrial membrane potential . These effects could potentially influence a variety of cellular processes and responses .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSUBIYNNYVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)
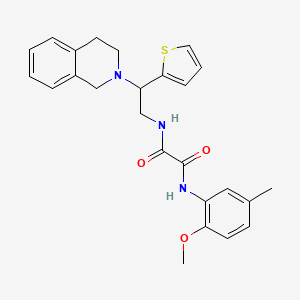
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)
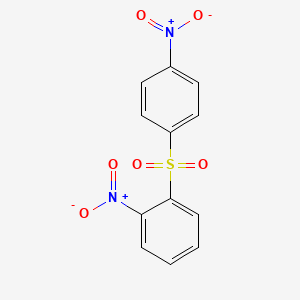
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2926830.png)
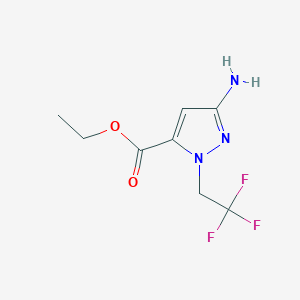
![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)
![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)
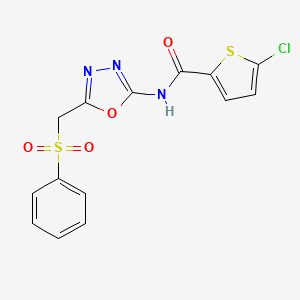

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)